molecular formula C12H17Cl B3038052 1-Chloro-6-phenylhexane CAS No. 71434-68-9

1-Chloro-6-phenylhexane

Cat. No.: B3038052
CAS No.: 71434-68-9
M. Wt: 196.71 g/mol
InChI Key: RCVNHNOEUMFFDY-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Chloro-6-phenylhexane undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Chloro-6-phenylhexane is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-Chloro-6-phenylhexane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the phenyl group can engage in aromatic interactions. These interactions influence the compound’s reactivity and its role in various chemical processes .

Comparison with Similar Compounds

1-Chloro-6-phenylhexane can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a chlorine atom and a phenyl group, which provides a balance of reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

6-chlorohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVNHNOEUMFFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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